molecular formula C18H13N5O2S B5334841 3-benzyl-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-benzyl-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B5334841
M. Wt: 363.4 g/mol
InChI Key: ZTCSQKMMLJJVDZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-benzyl-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its antimicrobial and antifungal activities by inhibiting the growth of microorganisms through the disruption of their cell wall. It has also been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to exhibit significant anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit fluorescence properties, making it a potential fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

3-benzyl-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is easy to synthesize using different methods and has been extensively studied for its potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 3-benzyl-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new synthesis methods for this compound that can improve its yield and purity. Another direction is the study of the mechanism of action of this compound to better understand its antimicrobial, antifungal, and anticancer activities. Additionally, further research is needed to explore the potential use of this compound as a fluorescent probe for the detection of metal ions.

Synthesis Methods

The synthesis of 3-benzyl-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the most common methods involves the reaction of 2-(4-nitrophenyl)ethanol with thiosemicarbazide and benzaldehyde in the presence of a catalyst. Another method involves the reaction of 2-(4-nitrophenyl)acetonitrile with thiosemicarbazide and benzaldehyde in the presence of a catalyst. The synthesized compound has been characterized using different spectroscopic techniques.

Scientific Research Applications

3-benzyl-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial, antifungal, and anticancer activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

3-benzyl-6-[(E)-2-(4-nitrophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-23(25)15-9-6-13(7-10-15)8-11-17-21-22-16(19-20-18(22)26-17)12-14-4-2-1-3-5-14/h1-11H,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCSQKMMLJJVDZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.